
3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core, a dimethoxyphenyl group, an ethoxyphenyl group, and a methyloxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. The general synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as a starting material.
Formation of the Methyloxazole Moiety: This can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or carboxylic acids.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone intermediate with the methyloxazole derivative under suitable conditions, such as using thiolating agents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the quinazolinone core are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromaticity or altered functional groups.
Scientific Research Applications
Structure and Composition
The compound's structure consists of multiple functional groups, including:
- A quinazolinone core, which is known for its biological activity.
- A dimethoxyphenyl substituent, which may enhance lipophilicity and biological interactions.
- An oxazole moiety that contributes to the compound's potential pharmacological effects.
Molecular Formula
The molecular formula is C24H28N2O4S, with a molecular weight of approximately 448.56 g/mol.
Anticancer Activity
Research indicates that compounds similar to this quinazolinone derivative exhibit significant anticancer properties. Quinazolinones have been studied for their ability to inhibit various cancer cell lines, including breast and lung cancer. The incorporation of the dimethoxyphenyl and oxazole groups may enhance these effects by improving the compound's interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The presence of sulfur in the molecule suggests potential antimicrobial activity. Compounds with thioether functionalities have been documented to possess antibacterial properties. Studies have shown that related structures can inhibit bacterial growth, making this compound a candidate for further exploration in developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of quinazolinone derivatives. The compound may interact with neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of quinazolinones found that modifications to the structure significantly influenced biological activity. The synthesized compound demonstrated promising results in inhibiting cancer cell proliferation and showed lower cytotoxicity towards normal cells, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinazolinone derivatives revealed that specific substitutions, such as those present in this compound, can enhance potency against targeted pathways involved in tumor growth. This information is crucial for optimizing lead compounds for further development .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-ethyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative within the quinazolinone class, known for its diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazolinone core linked to various functional groups that enhance its biological activity. The presence of methoxy and ethoxy substituents contributes to its pharmacological properties.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. For instance, a study using the sulforhodamine B (SRB) assay demonstrated that this compound effectively reduced cell viability in NSCLC lines with IC50 values comparable to established anticancer drugs .
Table 1: Antiproliferative Effects Against Cancer Cell Lines
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 12.5 | |
MCF-7 (Breast Cancer) | 15.0 | |
HT-29 (Colorectal Cancer) | 10.0 |
Antibacterial and Antifungal Activity
The compound's biological profile extends to antimicrobial properties. Studies have evaluated its efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
Table 2: Antimicrobial Efficacy
Microorganism | MIC Value (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 1.95 | |
Escherichia coli | 15.0 | |
Candida albicans | 3.90 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Quinazolinone derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as the epidermal growth factor receptor (EGFR). This inhibition leads to reduced cell growth and increased apoptosis in malignant cells .
Case Studies
- NSCLC Study : A recent study demonstrated that treatment with the compound led to a significant decrease in tumor size in NSCLC xenograft models, highlighting its potential as an effective therapeutic agent .
- Antimicrobial Testing : Another investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-5-36-21-13-10-19(11-14-21)27-30-24(18(2)37-27)17-38-29-31-23-9-7-6-8-22(23)28(33)32(29)20-12-15-25(34-3)26(16-20)35-4/h6-16H,5,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNFTMABXKVDKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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